Morpholin-2-one
Overview
Description
Morpholin-2-one is a nitrogen-containing heterocyclic compound that features a morpholine ring with a carbonyl group at the second position. This compound is of significant interest due to its presence in various biologically active substances and its utility as a synthetic intermediate in organic chemistry.
Mechanism of Action
Target of Action
Morpholin-2-one is a type of morpholine, which is a class of organic compounds containing a morpholine moiety . Morpholines are frequently found in biologically active molecules and pharmaceuticals . .
Mode of Action
Morpholines, in general, are known to interact with various biological targets due to their widespread availability in natural products and biologically relevant compounds
Biochemical Pathways
Morpholines are known to be involved in various biochemical pathways due to their presence in many biologically active molecules and pharmaceuticals
Result of Action
Morpholines are known to have various biological activities due to their presence in many biologically active molecules and pharmaceuticals
Biochemical Analysis
Biochemical Properties
Morpholin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in the synthesis of biologically active compounds such as serine protease inhibitors and antiemetic drugs . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific kinases and transcription factors, leading to altered gene expression patterns. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may influence cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. This compound can be actively transported across cell membranes, influencing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-2-one can be synthesized through several methods. One common approach involves the reaction of amino acids with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide . Another method includes a one-pot Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization using commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylenediamines, and 1,2-ethanol amines .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic protocols. For instance, the one-pot synthetic method mentioned above is particularly attractive for industrial applications due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
Morpholin-2-one undergoes various chemical reactions, including:
Substitution: It participates in cross-dehydrogenative coupling reactions with cyclic imides, forming C–N coupled products.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) chloride, acetic acid, and molecular oxygen for oxidative imidation . For substitution reactions, cyclic imides and copper catalysts are typically employed .
Major Products Formed
The major products formed from these reactions include functionalized morpholin-2-ones, which can be further utilized in the synthesis of biologically active compounds and polymers .
Scientific Research Applications
Morpholin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Morpholin-2-one is structurally similar to other nitrogen-containing heterocycles, such as piperazin-2-ones and morpholines . These compounds share similar bioactivities and synthetic applications.
Uniqueness
What sets this compound apart is its unique combination of a morpholine ring and a carbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
morpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAAMMKABEBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601224 | |
Record name | Morpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-15-0 | |
Record name | 2-Morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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